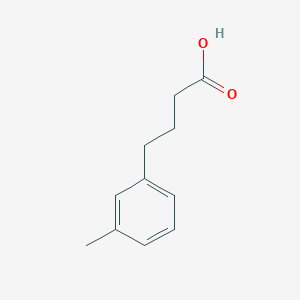

4-(3-Methylphenyl)butanoic acid

Description

4-(3-Methylphenyl)butanoic acid (IUPAC name: 4-(3-methylphenyl)butanoic acid) is a substituted butanoic acid derivative featuring a 3-methylphenyl group attached to the fourth carbon of the butanoic acid chain. These compounds are often intermediates in pharmaceutical synthesis or studied for their metabolic roles .

Properties

IUPAC Name |

4-(3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWOPPIBUSNCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)butanoic acid typically involves the reaction of 3-methylbenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for 4-(3-Methylphenyl)butanoic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Formation of 4-(3-methylphenyl)butanone.

Reduction: Formation of 4-(3-methylphenyl)butanol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-Methylphenyl)butanoic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.

Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The aromatic ring allows for interactions with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Substituent-Driven Structural and Physicochemical Differences

Substituents on the phenyl ring significantly influence molecular conformation, solubility, and reactivity. Below is a comparative analysis of key analogs:

Halogen-Substituted Derivatives

- 4-(4-Bromophenyl)butanoic acid (CAS: 35656-89-4): Molecular Formula: C₁₀H₁₁BrO₂ Molar Mass: 243.1 g/mol Melting Point: 67 °C Boiling Point: 176 °C at 3 mmHg Application: Used in chiral chemistry and as a precursor for anticancer agents like chlorambucil .

Alkoxy-Substituted Derivatives

- 4-(3-Methoxyphenoxy)butanoic acid: Conformation: The carboxyl group exhibits a torsion angle of 174.73°, slightly twisted compared to chlorinated analogs (161.6° in 4-(4-chlorophenoxy)butanoic acid) . Synthesis: Prepared via ethyl ester intermediates under mild conditions .

- 4-(2,5-Dimethoxyphenyl)butanoic acid: Molecular Formula: C₁₂H₁₆O₄ Molar Mass: 224.25 g/mol Melting Point: 67–71 °C Application: Studied for its role in antioxidant and anti-inflammatory pathways .

Phenoxy and Positional Isomers

- 2-(3-Methylphenoxy)butanoic acid (CAS: 113104-27-1): Molecular Formula: C₁₁H₁₄O₃ Molar Mass: 194.23 g/mol Key Feature: The phenoxy group at the 2-position alters steric hindrance, impacting enzyme binding in metabolic studies .

Data Table: Comparative Properties of Butanoic Acid Derivatives

Metabolic and Toxicological Roles

- Uremic Toxicity: 4-Guanidinobutanoic acid (a butanoic acid derivative) is identified as a uremic toxin, accumulating in renal failure and inhibiting protein synthesis at high concentrations .

- Anticancer Applications: 4-Phenylbutanoic acid derivatives serve as precursors for chlorambucil, a nitrogen mustard alkylating agent used in chemotherapy .

Biological Activity

4-(3-Methylphenyl)butanoic acid, a compound characterized by its unique structure, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(3-Methylphenyl)butanoic acid has the molecular formula and a molecular weight of approximately 192.26 g/mol. Its structure includes a butanoic acid moiety attached to a phenyl group with a methyl substituent at the para position. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

1. Anti-inflammatory Properties

Research indicates that 4-(3-Methylphenyl)butanoic acid exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. These findings suggest potential applications in treating inflammatory diseases.

2. Analgesic Effects

The compound has also been studied for its analgesic properties. Experimental data demonstrate that it can effectively reduce pain responses in animal models, indicating its potential as a therapeutic agent for pain management.

3. Anticancer Activity

Preliminary studies suggest that 4-(3-Methylphenyl)butanoic acid may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, highlighting its potential as a candidate for cancer therapy.

The biological activity of 4-(3-Methylphenyl)butanoic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The phenyl group may engage in aromatic interactions with receptors, influencing signaling pathways related to inflammation and pain.

Case Studies

Several case studies have explored the effects of 4-(3-Methylphenyl)butanoic acid in clinical and experimental settings:

- Case Study 1 : In a study involving animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain compared to control groups.

- Case Study 2 : A clinical trial assessing the analgesic effects in patients with chronic pain conditions reported positive outcomes, with participants experiencing reduced pain levels after treatment with the compound.

Comparative Analysis

To better understand the uniqueness of 4-(3-Methylphenyl)butanoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-4-(3-methylphenyl)butanoic acid | Hydroxyl and methyl groups | Anti-inflammatory, analgesic |

| 3-Oxo-4-(3-methylphenyl)butanoic acid | Ketone group | Anticancer activity |

| (S)-2-Amino-4-(3-methylphenyl)butanoic acid | Amino and carboxylic groups | Neurotransmitter precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.